1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone
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Overview
Description
1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an ethanone group. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological and chemical properties. The imidazo[4,5-b]pyridine scaffold is particularly significant due to its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core, which can then be functionalized to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazo[4,5-b]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may inhibit kinases involved in signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.
Uniqueness: 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug design make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
70740-27-1 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-imidazo[4,5-b]pyridin-1-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-5-10-8-7(11)3-2-4-9-8/h2-5H,1H3 |
InChI Key |
CJNVGLCOWKCXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=CC=N2 |
Origin of Product |
United States |
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